9-?Fluoro-?11,?17,?21-?trihydroxy-?16-?methylpregna-?1,?4-?diene-?3,?20-?dione

Vue d'ensemble

Description

9-?Fluoro-?11,?17,?21-?trihydroxy-?16-?methylpregna-?1,?4-?diene-?3,?20-?dione is a synthetic glucocorticoid steroid with potent anti-inflammatory and immunosuppressive properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 9-?Fluoro-?11,?17,?21-?trihydroxy-?16-?methylpregna-?1,?4-?diene-?3,?20-?dione involves multiple steps, starting from the basic steroid structureThe reaction conditions often involve the use of strong acids, bases, and specific catalysts to achieve the desired modifications .

Industrial Production Methods: Industrial production of this compound is carried out in large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of advanced techniques such as chromatography for purification and crystallization to obtain the final product in its pure form .

Analyse Des Réactions Chimiques

Types of Reactions: 9-?Fluoro-?11,?17,?21-?trihydroxy-?16-?methylpregna-?1,?4-?diene-?3,?20-?dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its therapeutic properties or to create derivatives for specific applications .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like thionyl chloride. The reaction conditions vary depending on the desired outcome, with temperature, pressure, and solvent choice playing crucial roles .

Major Products Formed:

Applications De Recherche Scientifique

Anti-inflammatory Activity

The compound exhibits significant anti-inflammatory effects, making it suitable for treating conditions such as arthritis and dermatitis. Studies have shown that it can effectively reduce inflammation in animal models. For instance, in the croton oil-induced ear edema bioassay, this compound demonstrated dose-dependent inhibition of edema, indicating strong anti-inflammatory potential compared to traditional glucocorticoids like hydrocortisone and prednisolone .

Topical Applications

Research has focused on developing formulations that maximize local efficacy while minimizing systemic side effects. The compound has been studied for its use in topical creams and ointments designed for localized treatment of inflammatory skin conditions. The concept of "antedrugs" was explored where modifications to the compound enhanced its topical activity without significant systemic absorption .

Case Study: Efficacy in Dermatitis

A clinical trial assessed the efficacy of a topical formulation containing 9-Fluoro-11,17,21-trihydroxy-16-methylpregna-1,4-diene-3,20-dione in patients with atopic dermatitis. Results indicated a significant reduction in the severity of symptoms after two weeks of treatment compared to a placebo group. Patients reported improved skin hydration and reduced pruritus (itchiness) .

Comparative Study with Other Steroids

In another study comparing this compound with other glucocorticoids, it was found to have superior binding affinity for glucocorticoid receptors while exhibiting lower systemic effects. This positions it as a promising candidate for conditions requiring potent anti-inflammatory responses with reduced side effects .

This compound is subject to regulatory scrutiny due to its classification as a steroid. Its safety profile has been evaluated through various assessments including human health impact studies and environmental tier assessments .

Mécanisme D'action

The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm, leading to the activation or repression of specific genes involved in inflammation and immune response. This interaction inhibits the production of pro-inflammatory cytokines and promotes the expression of anti-inflammatory proteins. The molecular targets include various transcription factors and signaling pathways that regulate immune cell function .

Comparaison Avec Des Composés Similaires

Similar Compounds: Similar compounds include other synthetic glucocorticoids such as betamethasone, prednisolone, and triamcinolone. These compounds share structural similarities but differ in their potency, duration of action, and specific therapeutic applications .

Uniqueness: 9-?Fluoro-?11,?17,?21-?trihydroxy-?16-?methylpregna-?1,?4-?diene-?3,?20-?dione is unique due to its high potency and long duration of action compared to other glucocorticoids. Its fluorine substitution at the 9th position enhances its binding affinity to glucocorticoid receptors, making it more effective in lower doses .

Activité Biologique

9-Fluoro-11,17,21-trihydroxy-16-methylpregna-1,4-diene-3,20-dione, commonly known as betamethasone , is a synthetic glucocorticoid that exhibits significant anti-inflammatory and immunosuppressive properties. It is widely used in clinical settings for various conditions, including allergies, autoimmune diseases, and skin disorders. This article delves into the biological activity of betamethasone, exploring its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C22H29F O5

- Molecular Weight : 392.46 g/mol

- CAS Number : 378-44-9

Structure

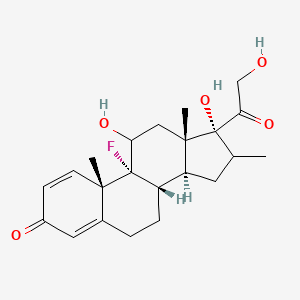

The structure of betamethasone includes a fluorine atom at the 9-position and hydroxyl groups at the 11, 17, and 21 positions, contributing to its potent biological activity.

Betamethasone exerts its effects primarily through the following mechanisms:

- Glucocorticoid Receptor Activation : Betamethasone binds to the glucocorticoid receptor (GR) in the cytoplasm, leading to receptor dimerization and translocation to the nucleus. This process modulates gene expression related to inflammation and immune response.

- Anti-inflammatory Effects : It inhibits the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation.

- Immunosuppressive Effects : Betamethasone suppresses the proliferation of immune cells and inhibits antibody production, making it effective in treating autoimmune conditions.

Therapeutic Applications

Betamethasone is utilized in various clinical contexts:

- Dermatology : Effective in treating skin conditions such as eczema and psoriasis.

- Respiratory Medicine : Used in managing asthma and chronic obstructive pulmonary disease (COPD).

- Rheumatology : Prescribed for autoimmune disorders like rheumatoid arthritis.

Pharmacokinetics

Betamethasone is well absorbed when administered orally or parenterally. It has a half-life of approximately 36 hours, allowing for once-daily dosing in many cases.

Case Study 1: Efficacy in Psoriasis

A clinical trial involving 150 patients with moderate to severe psoriasis demonstrated that topical betamethasone significantly reduced Psoriasis Area Severity Index (PASI) scores compared to placebo after 12 weeks of treatment. The study highlighted a reduction in erythema, scaling, and plaque thickness.

Case Study 2: Asthma Management

In a randomized controlled trial assessing betamethasone's efficacy in asthma exacerbations, patients receiving betamethasone showed a notable improvement in lung function (measured by FEV1) within 24 hours compared to those receiving standard care. The findings support its rapid onset of action in acute asthma management.

Comparative Efficacy Table

| Condition | Treatment Type | Betamethasone Efficacy | Alternative Treatments |

|---|---|---|---|

| Psoriasis | Topical | High | Calcipotriene |

| Asthma | Systemic | Moderate | Prednisone |

| Rheumatoid Arthritis | Intra-articular injection | High | Methotrexate |

Propriétés

IUPAC Name |

(8S,9R,10S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29FO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3/t12?,15-,16-,17?,19-,20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UREBDLICKHMUKA-IVVBZYGOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3(C(C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29FO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8091532 | |

| Record name | 9-Fluoro-11,17,21-trihydroxy-16-methylpregna-1,4-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8091532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2990-65-0 | |

| Record name | 9-Fluoro-11,17,21-trihydroxy-16-methylpregna-1,4-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8091532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.